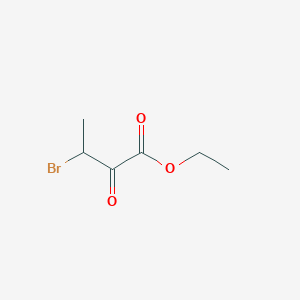
Ethyl 3-bromo-2-oxobutanoate
描述
Synthesis Analysis
The synthesis of ethyl 3-bromo-2-oxobutanoate and its derivatives often involves Knoevenagel condensation reactions. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized through the Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions in benzene (Kumar et al., 2016). Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized using a comparable method (Kariyappa et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized through spectral studies and X-ray diffraction. The compounds exhibit a monoclinic crystal system with a Z conformation about the C=C bond, indicating the geometric specificity of these structures (Kumar et al., 2016).
Chemical Reactions and Properties
Ethyl 3-bromo-2-oxobutanoate reacts with diethyl malonate and methyl cyanoacetate in the presence of sodium hydride to give various products, showcasing its reactivity in creating diverse chemical structures (Kato et al., 1978). Moreover, the compound's reaction with benzene in the presence of aluminum chloride yields ethylbenzene and other products, highlighting its versatility in chemical synthesis (Kato & Kimura, 1979).
Physical Properties Analysis
The physical properties, such as crystal structure and molecular geometry, are crucial in understanding the compound's behavior in various reactions. The compounds derived from ethyl 3-bromo-2-oxobutanoate crystallize in specific crystal systems and adopt distinct conformations, which can be instrumental in their application in organic synthesis (Kumar et al., 2016).
Chemical Properties Analysis
The chemical properties of ethyl 3-bromo-2-oxobutanoate derivatives, such as their reactivity with different reagents and the ability to undergo various chemical reactions, make them valuable intermediates in organic synthesis. Their evaluation for antimicrobial and antioxidant activities also points to their potential utility beyond mere intermediates in synthesis (Kumar et al., 2016).
科学研究应用
Synthesis of Trifluoromethyl Heterocycles :
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a versatile intermediate used in synthesizing various trifluoromethyl heterocycles, offering a wide range of products in a single or minimal additional steps, indicating its utility in complex chemical syntheses (Honey et al., 2012).
Antimicrobial and Antioxidant Properties :
- Derivatives like Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate show promising antimicrobial activities, and the former also exhibits antioxidant properties. These findings suggest potential pharmaceutical and cosmetic applications (Kumar et al., 2016; Kariyappa et al., 2016).
Organic Synthesis and Catalysis :
- Ethyl 4-bromo-3-oxobutanoate and Ethyl 3-oxobutanoate have been used in various synthesis reactions with compounds like diethyl malonate, benzene, and others to produce a range of organic compounds, demonstrating their versatility in chemical syntheses (Kato et al., 1978; 1979).
Biocatalysis and Stereoselectivity :
- Studies have shown the use of microbes and enzymes to catalyze the reduction of Ethyl 2-methyl-3-oxobutanoate and Ethyl 2-allyl-3-oxobutanoate to produce hydroxy esters with excellent stereoselectivity, indicating their applications in producing chirally pure substances (Kawai et al., 1995; Nakamura et al., 1990).
Pyrazole Derivatives and Antioxidant Properties :
- Novel pyrazole derivatives synthesized from Ethyl 3-bromo-2-oxobutanoate analogs have shown promising antioxidant properties, suggesting applications in health and disease prevention (Naveen et al., 2021).
Determination of Nitrite in Environmental Samples :
- A gas chromatographic method using ethyl 3-oxobutanoate as a derivatization agent effectively determines trace nitrite in river water and human saliva, highlighting its application in environmental and health monitoring (Mitsuhashi, 1993).
Enantioselective Biocatalysis :
- Geotrichum candidum cells have been used to catalyze the enantioselective reduction of ethyl 4-halo-3-oxobutanoate, producing 3-hydroxyesters with different enantiomeric excesses, demonstrating its potential in producing enantiomerically pure chemicals (Sundby et al., 2003).
安全和危害
Ethyl 3-bromo-2-oxobutanoate is a hazardous chemical. It can cause eye and skin irritation. If inhaled, it can cause respiratory tract irritation. Ingestion can cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
属性
IUPAC Name |
ethyl 3-bromo-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOIQIWIQSMQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455814 | |
| Record name | ethyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-2-oxobutanoate | |
CAS RN |
57332-84-0 | |
| Record name | ethyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-bromo-2-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


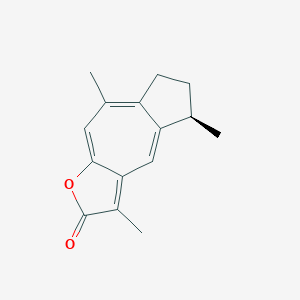
![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)
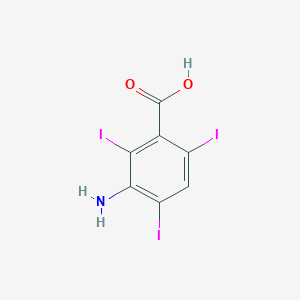
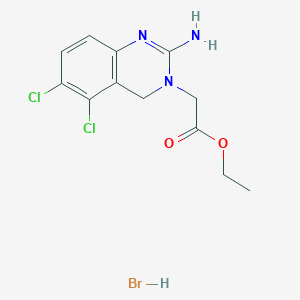

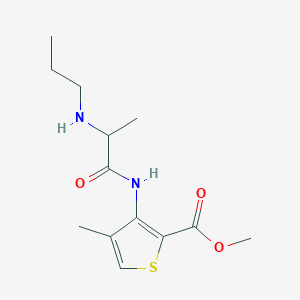
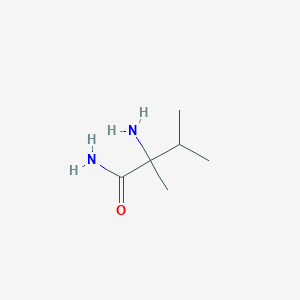




![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)
